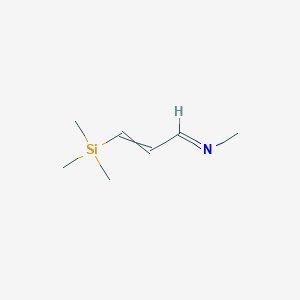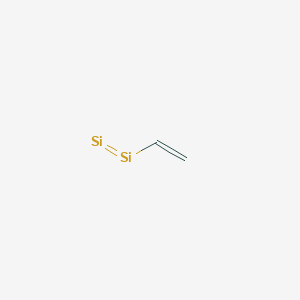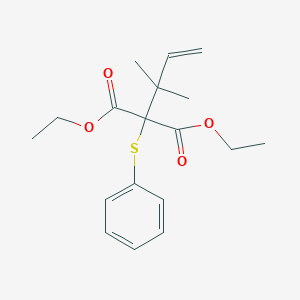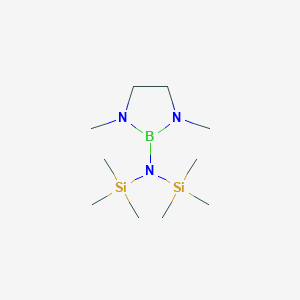![molecular formula C28H42O B14292103 4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl CAS No. 114212-57-6](/img/structure/B14292103.png)
4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers. This compound is characterized by its biphenyl core, which is substituted with an octyl group and a 5-methylheptyloxy group. The presence of these alkyl chains imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction using octyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 5-Methylheptyloxy Group: The final step involves the etherification of the biphenyl core with 5-methylheptyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound’s hydrophobic alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octylbiphenyl: Lacks the 5-methylheptyloxy group, resulting in different physical and chemical properties.
4-[(4-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl: Similar structure but with a different alkyl chain configuration.
4-[(5-Methylheptyl)oxy]-4’-hexyl-1,1’-biphenyl: Similar structure but with a shorter alkyl chain.
Uniqueness
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl is unique due to the specific combination of its biphenyl core and the two distinct alkyl chains. This combination imparts unique solubility, stability, and reactivity properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
114212-57-6 |
|---|---|
Formule moléculaire |
C28H42O |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
1-(5-methylheptoxy)-4-(4-octylphenyl)benzene |
InChI |
InChI=1S/C28H42O/c1-4-6-7-8-9-10-14-25-15-17-26(18-16-25)27-19-21-28(22-20-27)29-23-12-11-13-24(3)5-2/h15-22,24H,4-14,23H2,1-3H3 |
Clé InChI |
KIBAYBCIBXVMBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)


![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)




![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)


![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

